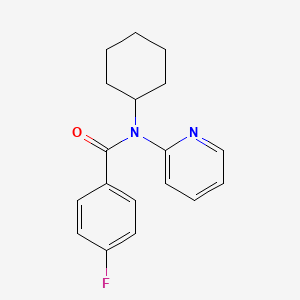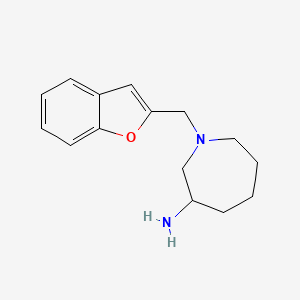
1-(1-benzofuran-2-ylmethyl)-3-azepanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-benzofuran-2-ylmethyl)-3-azepanamine dihydrochloride, also known as PNU-69176E, is a highly selective agonist for the serotonin 5-HT1A receptor. This compound has shown promising results in preclinical studies for its potential therapeutic applications in the treatment of anxiety, depression, and other psychiatric disorders.
Mecanismo De Acción
1-(1-benzofuran-2-ylmethyl)-3-azepanamine dihydrochloride is a highly selective agonist for the serotonin 5-HT1A receptor. This receptor is involved in the regulation of anxiety, depression, and other psychiatric disorders. Activation of the 5-HT1A receptor by this compound leads to an increase in serotonin release, which in turn regulates the activity of other neurotransmitter systems. This ultimately results in the anxiolytic and antidepressant effects observed in preclinical studies.
Biochemical and Physiological Effects:
This compound has been shown to increase serotonin release in the prefrontal cortex and hippocampus, regions of the brain involved in the regulation of mood and cognition. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons. Additionally, this compound has been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, a key regulator of the stress response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(1-benzofuran-2-ylmethyl)-3-azepanamine dihydrochloride is its high selectivity for the serotonin 5-HT1A receptor, which reduces the potential for off-target effects. Additionally, this compound has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 1-(1-benzofuran-2-ylmethyl)-3-azepanamine dihydrochloride. One area of interest is the potential use of this compound in the treatment of post-traumatic stress disorder (PTSD). Preclinical studies have shown that this compound has anxiolytic effects in animal models of PTSD. Another area of interest is the potential use of this compound in combination with other drugs for the treatment of depression and anxiety. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential for therapeutic applications.
Métodos De Síntesis
The synthesis of 1-(1-benzofuran-2-ylmethyl)-3-azepanamine dihydrochloride involves several steps. First, 2-(aminomethyl)benzofuran is reacted with 2-chloroethylamine hydrochloride to form 1-(2-chloroethyl)-2-(aminomethyl)benzofuran. This intermediate is then reacted with 6-bromohexan-1-amine to form 1-(1-benzofuran-2-ylmethyl)-3-azepanamine. Finally, the dihydrochloride salt of this compound is obtained by treating the free base with hydrochloric acid.
Aplicaciones Científicas De Investigación
1-(1-benzofuran-2-ylmethyl)-3-azepanamine dihydrochloride has been extensively studied for its potential therapeutic applications in the treatment of anxiety and depression. Preclinical studies have shown that this compound has anxiolytic and antidepressant effects in animal models. This compound has also been shown to improve cognitive function and memory in animal studies. Additionally, this compound has shown potential for the treatment of neuropathic pain.
Propiedades
IUPAC Name |
1-(1-benzofuran-2-ylmethyl)azepan-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c16-13-6-3-4-8-17(10-13)11-14-9-12-5-1-2-7-15(12)18-14/h1-2,5,7,9,13H,3-4,6,8,10-11,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGAYMITXXGMPHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)N)CC2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

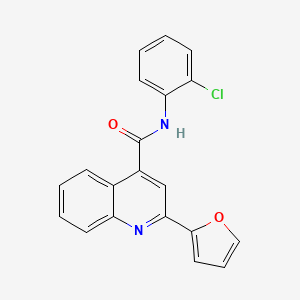


![5-tert-butyl-4-[(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)methyl]-2-furamide](/img/structure/B5603999.png)
![4-[5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5604003.png)
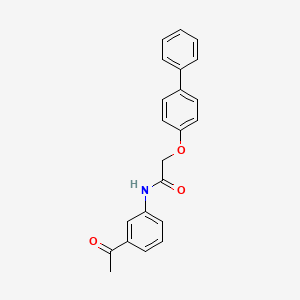
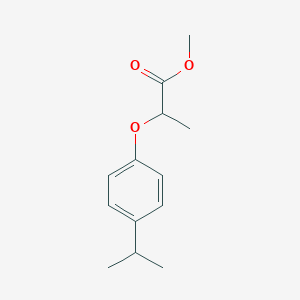
![(3-chloro-4-fluorophenyl){1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclohexyl}amine](/img/structure/B5604037.png)
![N-(3-{1-hydroxy-2-[(2-methoxyethyl)amino]ethyl}phenyl)-N'-isopropylethanediamide hydrochloride](/img/structure/B5604045.png)
![8-tert-butyl-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine](/img/structure/B5604046.png)

![2-methyl-6-[(4-pyrimidin-2-ylpiperazin-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5604071.png)
![1-benzyl-N-(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5604086.png)
